N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of arylidene compounds derived from 2-iminothiazolidine-4-one derivatives have been explored. One study detailed the preparation of 2-chloro-N-(4-(6-methyl benzo[d]thiazol-2-yl) phenyl) acetamide through specific reactions, leading to the formation of 2-imino-3-(4-(6-methylbenzo[d]thiazol-2-yl) phenyl) thiazolidin-4-one. Further reactions with different aromatic aldehydes yielded 5-benzylidene-2-imino-3-(4-(6-methyl benzo[d]thiazol-2-yl) phenyl) thiazolidin-4-one. The antimicrobial activity of these compounds showed sensitivity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Azeez & Abdullah, 2019).
Anticancer Activity
Several studies have focused on the anticancer activity of thiazole derivatives. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity. These compounds showed selectivity and effectiveness against A549 human lung adenocarcinoma cells, with one derivative exhibiting a high selectivity index, suggesting its potential as an anticancer agent (Evren et al., 2019).
Antimicrobial Evaluation
The synthesis of heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents has been investigated. Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized and showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibitory Potential
Research into the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has been conducted. This work involved synthesizing compounds and testing their activities against α-glucosidase and acetylcholinesterase (AChE), with most compounds exhibiting substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. The in silico molecular docking results were consistent with the in vitro data, supporting the compounds' potential as enzyme inhibitors (Abbasi et al., 2019).
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15-3-12-20-21(13-15)29-23(25-20)17-6-8-18(9-7-17)24-22(26)14-16-4-10-19(11-5-16)30(2,27)28/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFJGSYQBETOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.